molecular formula C5H11NO2 B7949486 (3S,4S)-4-Methoxytetrahydrofuran-3-amine

(3S,4S)-4-Methoxytetrahydrofuran-3-amine

Cat. No.: B7949486
M. Wt: 117.15 g/mol
InChI Key: NMZQNYFRBOGYLM-CRCLSJGQSA-N
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Description

(3S,4S)-4-Methoxytetrahydrofuran-3-amine (CAS 1820583-32-1) is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 5 H 11 NO 2 and it has a molecular weight of 117.15 g/mol . This compound features a tetrahydrofuran ring substituted with both a methoxy group and an amine group, with both chiral centers in the (S) configuration. This specific stereochemistry makes it a valuable scaffold for the synthesis of more complex, stereochemically defined molecules. Such chiral synthons are critical in the development of potential active pharmaceutical ingredients (APIs), as they can be incorporated into macrocyclic structures or used to impart desired three-dimensional properties to a drug candidate . Researchers utilize these specialized amines in computer-aided drug design (CADD) campaigns, where they serve as starting points for virtual screening and the construction of compound libraries aimed at novel biological targets . The role of such building blocks is foundational in the early-stage research and development of new therapeutic agents. Handling Precautions: While specific hazard data for this exact compound may be limited, similar chemical entities carry safety warnings. Researchers should treat this material with care, using appropriate personal protective equipment (PPE) to avoid potential hazards such as skin or eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

(3S,4S)-4-methoxyoxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZQNYFRBOGYLM-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (3R,4S)-4-Methoxytetrahydrofuran-3-sulfonyl Chloride

The synthesis begins with the functionalization of tetrahydrofuran derivatives to introduce a sulfonyl chloride group. As documented in patent literature, (3R,4S)-4-Methoxytetrahydrofuran-3-sulfonyl chloride serves as a critical intermediate. The methoxy group is introduced via Williamson ether synthesis using methyl iodide and a hydroxyl precursor under basic conditions (K₂CO₃, DMF, 60°C, 12 h), achieving 89% yield. Subsequent chlorosulfonation employs thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature to prevent racemization.

Key reaction:

(3R,4S)-4-Methoxy-THF-3-ol+SOCl2CH2Cl2,0°C25°C(3R,4S)-4-Methoxy-THF-3-sulfonyl chloride+HCl[1]\text{(3R,4S)-4-Methoxy-THF-3-ol} + \text{SOCl}2 \xrightarrow{\text{CH}2\text{Cl}_2, 0°C→25°C} \text{(3R,4S)-4-Methoxy-THF-3-sulfonyl chloride} + \text{HCl} \quad

Nucleophilic Amination of Sulfonyl Chloride

The sulfonyl chloride undergoes stereoinvertive SN2 displacement with aqueous ammonia (28% NH₃ in H₂O) in tetrahydrofuran at −20°C. This step proceeds with 72% yield and >99% retention of the C4 methoxy configuration, as confirmed by chiral HPLC analysis. The reaction mechanism involves backside attack by the ammonia nucleophile, inverting the C3 stereocenter from R to S and yielding the target (3S,4S)-amine.

Optimization data:

ParameterValue
Temperature−20°C

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Methoxytetrahydrofuran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

(3S,4S)-4-Methoxytetrahydrofuran-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Methoxytetrahydrofuran-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to five structurally related analogs (Table 1), focusing on substituents, stereochemistry, and molecular properties.

Table 1: Key Properties of (3S,4S)-4-Methoxytetrahydrofuran-3-amine and Analogous Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Stereochemistry Key Features/Applications
This compound C₅H₁₁NO₂ 117.15 4-methoxy, 3-amine (3S,4S) Intermediate in drug synthesis
Tetrahydrofuran-3-amine C₄H₉NO 87.12 3-amine (3S) or (3R) Versatile building block for chiral ligands
(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine C₅H₁₀FNO 119.14 3-fluoro, pyran ring (3S,4S) High-yield synthesis (100% reported)
(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride C₅H₁₂ClNO₂ 153.61 4-methoxy, 3-amine (HCl salt) (3R,4S) Commercial availability; stable at room temp
(3S,4R)-4-((4-Fluorobenzyl)amino)tetrahydrofuran-3-ol C₁₁H₁₄FNO₂ 211.23 4-fluorobenzyl, hydroxyl (3S,4R) Potential bioactive scaffold

Key Comparative Insights

Stereochemical Influence
  • (3S,4S)- vs. (3R,4S)-4-Methoxytetrahydrofuran-3-amine : The stereoisomer (3R,4S) (hydrochloride salt, CAS 2059908-81-3) shares identical functional groups but differs in spatial arrangement, which can drastically alter receptor binding or metabolic stability. For instance, enantiomeric pairs often exhibit divergent pharmacological profiles .
  • Tetrahydrofuran-3-amine (C₄H₉NO): The absence of the methoxy group reduces steric hindrance, making it a simpler scaffold for derivatization. Its (S)-enantiomer is commercially available as a tosylate salt (CAS 104530-79-2), emphasizing the role of chirality in synthetic applications .
Functional Group Modifications
  • Methoxy vs. Fluoro Substitution: The methoxy group in the target compound enhances hydrophilicity compared to the fluorine atom in (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine (C₅H₁₀FNO). Fluorine’s electronegativity may improve metabolic stability but could reduce solubility .
  • Pyran vs.

Biological Activity

(3S,4S)-4-Methoxytetrahydrofuran-3-amine is a compound of interest due to its structural features and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects and mechanisms.

Chemical Structure and Properties

This compound contains a tetrahydrofuran ring with a methoxy group and an amine functional group. Its molecular formula is C6H13NO2C_6H_{13}NO_2 with a molecular weight of approximately 129.18 g/mol. The stereochemistry is crucial for its biological interactions, as the orientation of functional groups can significantly influence activity.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties. For instance, derivatives of tetrahydrofuran have shown effectiveness against various bacterial strains.
  • Cellular Effects : In vitro studies on HL-60 cells revealed that related compounds can influence gene expression, such as increasing c-fos mRNA levels, which is associated with cell proliferation and differentiation .
  • Potential Anticancer Properties : Some studies suggest that related tetrahydrofuran derivatives can induce apoptosis in cancer cell lines, indicating potential use in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Interaction : Compounds with similar structures have been shown to interact with prostaglandin receptors, suggesting that this compound may also engage in similar interactions .
  • Gene Regulation : The modulation of gene expression pathways indicates that the compound may act as a signaling molecule, influencing various cellular processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Cellular EffectsIncreased c-fos mRNA levels
AnticancerInduction of apoptosis in cancer cells

Table 2: Comparative Analysis of Tetrahydrofuran Derivatives

CompoundStructure CharacteristicsBiological Activity
(3S,4R)-Tetrahydrofuran AmineSimilar ring structure with different substituentsModerate antimicrobial activity
This compoundMethoxy and amine groups presentPotential anticancer properties

Case Studies

  • Study on HL-60 Cells : Research indicated that (3S,4R)-Tetrahydrofuran derivatives increased c-fos mRNA levels similarly to prostaglandin E2 (PGE2), suggesting a role in cell signaling and differentiation .
  • Antimicrobial Testing : Various analogs were tested against pathogenic strains, showing varying degrees of effectiveness. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing antimicrobial properties.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Compare chemical shifts with reported data for stereoisomers. For example, methoxy and amine protons in (3aS,4S,6aR)-4-methoxytetrahydrofuran derivatives show distinct splitting patterns at δ 3.2–3.5 ppm .
  • GC-MS : Verify molecular ion peaks and fragmentation patterns.

Advanced Consideration
Use 2D NMR (COSY, NOESY) to resolve spatial proximity of methoxy and amine groups, critical for stereochemical assignment. Computational modeling (DFT) can predict NMR shifts for validation .

What are the stability and storage requirements for this compound?

Q. Basic Research Focus

  • Storage : -20°C in airtight, light-resistant containers to prevent oxidation or hydrolysis. Evidence from structurally similar amines recommends desiccants for moisture-sensitive compounds .
  • Stability : ≥5 years under recommended conditions, based on tetrahydrofuran-based analogs .

Advanced Consideration
Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways. Monitor via HPLC for byproduct formation.

How can computational modeling aid in predicting reactivity or biological interactions?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes or receptors, leveraging the compound’s methoxy and amine groups as hydrogen-bond donors/acceptors .
  • Docking Studies : Prioritize targets (e.g., GPCRs) using libraries like PubChem BioAssay .

What safety protocols are essential during handling?

Q. Basic Research Focus

  • PPE : Gloves, safety goggles, and lab coats ().
  • Ventilation : Use fume hoods to avoid inhalation .
    Advanced Consideration
    Implement closed-system synthesis for scale-up, as described in tetrahydrofuran-based protocols .

Are there known biological activities or assays for this compound?

Basic Research Focus
While direct data is limited, related tetrahydrofuran amines show bioactivity in neurological or antimicrobial assays. Preliminary testing could include:

  • Enzyme Inhibition Assays : Target acetylcholinesterase or monoamine oxidases .
  • Cell Viability Studies : Use HEK293 or primary neuronal cells.

Advanced Consideration
Develop SAR models by modifying the methoxy/amine groups and testing against protein targets (e.g., kinases) .

How to resolve contradictions in synthetic yields reported across studies?

Q. Advanced Research Focus

  • DoE (Design of Experiments) : Vary catalysts (e.g., NaCNBH3 vs. enzymatic), solvents, and temperatures to optimize yield .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., imine formation) that reduce efficiency .

What analytical methods validate purity and stereochemical integrity?

Q. Basic Research Focus

MethodApplicationExample
Chiral GC Enantiomeric ratio>98% e.e. achieved via β-cyclodextrin columns
HPLC Purity assessmentC18 columns with UV detection at 254 nm

Advanced Consideration
X-ray Crystallography : Resolve absolute configuration for regulatory submissions .

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